4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE can be achieved through various synthetic routes. . This reaction typically requires mild conditions and can be performed in the presence of a base such as sodium ethoxide. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of 4-CYANO-NN-DIETHYL-3-METHYL-5-(3-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE.
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2S/c1-5-22(6-2)19(24)16-13(4)15(11-20)18(25-16)21-17(23)14-9-7-8-12(3)10-14/h7-10H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
MYYVGYFZNZCJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.